molecular formula C22H23N B13988426 4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline CAS No. 6936-06-7

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline

Katalognummer: B13988426
CAS-Nummer: 6936-06-7
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: ISNPCMYEMGYFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a phenyl group attached to an aniline structure, with a 4-methylphenyl substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline typically involves the reaction of 4-methylacetophenone with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methylpropiophenone
  • 4-Methylphenylacetic acid
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

Eigenschaften

CAS-Nummer

6936-06-7

Molekularformel

C22H23N

Molekulargewicht

301.4 g/mol

IUPAC-Name

4-[2-(4-methylphenyl)propan-2-yl]-N-phenylaniline

InChI

InChI=1S/C22H23N/c1-17-9-11-18(12-10-17)22(2,3)19-13-15-21(16-14-19)23-20-7-5-4-6-8-20/h4-16,23H,1-3H3

InChI-Schlüssel

ISNPCMYEMGYFCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.